molecular formula C10H8N4 B2498833 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile CAS No. 2034479-33-7

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No. B2498833
CAS RN: 2034479-33-7
M. Wt: 184.202
InChI Key: UETCJDMBGGEEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinonitriles and their derivatives, including pyrazole-substituted variants, are compounds of interest in various chemical and pharmaceutical fields due to their versatile chemical properties and potential biological activities. While the specific compound "5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile" is not directly mentioned in available literature, several related compounds have been synthesized and studied for their chemical behaviors and structural characteristics.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and sometimes, specific substitutions to introduce pyrazole groups. For example, a series of 4-(thiophen-2-yl)-substituted nicotinonitriles were prepared using a three-step procedure, showcasing a method that could potentially be adapted for the synthesis of pyrazole-substituted nicotinonitriles (Hakobyan et al., 2020).

Scientific Research Applications

Corrosion Inhibition

  • Application : A study by Salman et al. (2019) explored the use of a nicotinonitrile derivative, 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide (MPTC), for inhibiting corrosion of mild steel in hydrochloric acid environments. This compound demonstrated high inhibition efficiency, making it a potential efficient corrosion inhibitor in strong acid environments.

Catalysis in Synthesis of Pyrazole Derivatives

  • Application : Zolfigol et al. (2015) investigated the catalytic applications of a nano ionic liquid in synthesizing 5-amino-pyrazole-4-carbonitrile derivatives. This process involved a three-component condensation at room temperature under solvent-free conditions, aligning with green chemistry principles.

Antiproliferative Activity

  • Application : El-Hashash et al. (2019) conducted a study on novel nicotinonitrile derivatives to investigate their antiproliferative activities. Certain derivatives exhibited significant antiproliferative activity against breast and colon cell lines, suggesting potential as anticancer agents.

Novel Adenosine Analogs Synthesis

  • Application : Research by Berry et al. (1994) involved the chemical modification of nicotinonitrile to synthesize novel adenosine analogs, exploring their potential biological activities.

Pyrazolone Derivatives in Corrosion Inhibition

  • Application : Ansari et al. (2016) studied the use of pyrazolone derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. This research highlights the potential of such compounds in protecting metals against corrosion.

DNA/Protein Interaction and Cytotoxicity

  • Application : Yu et al. (2017) synthesized Ni(II) complexes with Schiff base ligands, including nicotinonitrile derivatives, and studied their interactions with DNA/proteins and cytotoxic effects, indicating potential medicinal applications.

properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETCJDMBGGEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.